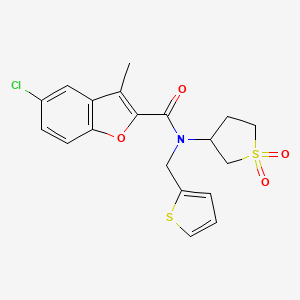

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(1,1-dioxothiolan-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S2/c1-12-16-9-13(20)4-5-17(16)25-18(12)19(22)21(10-15-3-2-7-26-15)14-6-8-27(23,24)11-14/h2-5,7,9,14H,6,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZSCONACGZOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC=CS3)C4CCS(=O)(=O)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.

Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Dioxidotetrahydrothienyl Group: This step involves the reaction of the benzofuran intermediate with a suitable thienyl derivative under oxidative conditions.

Methylation and Thienylmethyl Substitution: These steps can be carried out using methylating agents like methyl iodide and thienylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Scaling Up Reactions: Using larger reactors and continuous flow techniques.

Purification: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Possible applications in the development of organic electronic materials.

Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Pathways Involved: Various biochemical pathways depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Key Features | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound | C₂₀H₁₉ClN₂O₅S₂ | Benzofuran + tetrahydrothiophene sulfone + thiophen-2-ylmethyl | Potential kinase inhibition; antiviral activity (hypothesized) | |

| 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide | C₂₁H₁₉ClF₂N₂O₅S | Fluorine substitutions at benzofuran and benzyl positions | Enhanced metabolic stability due to fluorine’s electronegativity | |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-ethyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide | C₂₂H₂₅N₂O₅S₂ | Ethyl substituent at benzofuran; methyl-thiophene group | Improved lipophilicity for CNS penetration | |

| 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide | C₂₀H₁₈BrFN₂O₅S | Bromine substitution at benzofuran; fluorobenzyl group | Higher steric bulk may reduce off-target binding | |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(3-methylthiophen-2-yl)methyl]-1-benzofuran-2-carboxamide | C₂₂H₂₅N₂O₅S₂ | Dimethyl substitution at benzofuran | Broader antimicrobial spectrum |

Pharmacokinetic and Pharmacodynamic Distinctions

Halogen Substitutions

- Chlorine vs.

- Fluorine vs. Methoxy : Fluorine substitution (e.g., in 3-fluorobenzyl analogues) enhances metabolic stability and bioavailability compared to methoxy groups, which may increase solubility but reduce membrane permeability .

Heterocyclic Moieties

- Thiophene vs. Thiazole: Thiophene-containing compounds (e.g., the target compound) exhibit stronger π-π interactions with aromatic amino acid residues in target proteins compared to thiazole derivatives, which prioritize hydrogen bonding .

- Tetrahydrothiophene Sulfone vs. Piperidine : The sulfone group in the target compound provides stronger hydrogen-bond acceptor capacity than piperidine-based analogues, improving target selectivity .

Biological Activity

5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships.

- Molecular Formula : C21H19ClN4O3S2

- Molecular Weight : 483.1 g/mol

- CAS Number : 880788-24-9

- SMILES Representation :

CCCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)Cl

The compound exhibits its biological effects primarily through modulation of various signaling pathways. Notably, it has been identified as a potential inhibitor of the FOXM1 transcription factor, which is overexpressed in several cancers, including triple-negative breast cancer (TNBC). In vitro studies demonstrated that certain derivatives significantly reduced FOXM1 levels in MDA-MB-231 cells, a widely used TNBC cell line .

1. Anti-Proliferative Activity

The anti-proliferative effects of the compound were evaluated using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value comparable to known FOXM1 inhibitors. The structure-activity relationship (SAR) studies revealed that specific substitutions on the benzofuran moiety enhanced cytotoxic activity.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 15 | FOXM1 Inhibition |

| FDI-6 (Reference Compound) | 12 | FOXM1 Inhibition |

2. GIRK Channel Activation

Recent studies have also investigated the compound's role as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. The compound was found to activate GIRK channels with nanomolar potency, indicating its potential in neuromodulation .

Case Studies

A notable case study involved the evaluation of various derivatives of the compound in both in vitro and in vivo settings. For instance, one derivative demonstrated enhanced stability and potency as a GIRK channel activator compared to traditional urea-based compounds. This study highlighted the importance of the 1,1-dioxidotetrahydrothiophen moiety in improving metabolic stability while maintaining biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis showed that modifications to the thiophene and benzofuran rings significantly influenced biological activity. Compounds with electron-withdrawing groups at specific positions exhibited increased inhibitory effects on FOXM1 expression.

| Substituent | Biological Activity | Observations |

|---|---|---|

| -Cl | Increased activity | Enhanced binding affinity to FOXM1 |

| -CF3 | Decreased activity | Loss of inhibitory effect |

Q & A

Basic: What synthetic strategies ensure high-purity preparation of this compound?

The synthesis involves multi-step organic reactions under controlled conditions. Key steps include:

- Amide coupling : Reacting the benzofuran-2-carboxylic acid derivative with appropriate amines (e.g., tetrahydrothiophene and thiophenemethylamine) using coupling agents like EDCI or HOBt .

- Optimization : Reaction temperature (typically 0–25°C), solvent choice (e.g., DMF or acetonitrile), and pH control are critical to minimize side products .

- Purification : High-Performance Liquid Chromatography (HPLC) is recommended for isolating the final product, with Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the positions of substituents (e.g., chlorine, methyl groups) and the integrity of the tetrahydrothiophene-dioxide moiety .

- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight and detects impurities .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1680–1720 cm⁻¹) .

- HPLC : Quantifies purity (>95% is typical for research-grade material) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its analogs?

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing the thiophenemethyl group with furan or pyridine derivatives) to isolate contributions to bioactivity .

- Target-Specific Assays : Use in vitro binding assays (e.g., fluorescence polarization) to validate interactions with enzymes or receptors implicated in therapeutic pathways .

- Computational Modeling : Molecular docking or MD simulations can explain discrepancies in activity by analyzing binding modes and steric clashes .

Advanced: What methodologies are used to study interactions with biological targets?

- In Vitro Binding Assays : Radioligand displacement or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., GPCRs or kinases) .

- Cellular Models : Evaluate functional responses (e.g., cAMP modulation or calcium flux) in cell lines expressing target proteins .

- Metabolic Stability Tests : Liver microsome assays assess pharmacokinetic properties, guiding structural optimization for improved bioavailability .

Advanced: How can reaction yields be optimized for derivatives with modified substituents?

- Catalyst Screening : Palladium or nickel complexes enhance coupling efficiency in aryl-alkyl bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing reaction time .

- Stepwise Monitoring : Use thin-layer chromatography (TLC) or inline IR to detect intermediate formation and adjust conditions in real time .

Advanced: What strategies address low solubility in aqueous systems during biological testing?

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility .

- Formulation Aids : Use cyclodextrins or lipid-based nanoparticles to improve dispersion in assay buffers .

- Structural Modifications : Replace hydrophobic groups (e.g., methyl) with polar substituents (e.g., hydroxyl or amine) .

Advanced: How do structural features influence metabolic stability?

- Tetrahydrothiophene-Dioxide Moiety : The sulfone group reduces susceptibility to oxidative metabolism compared to non-oxidized thiophenes .

- Steric Shielding : Bulky substituents (e.g., thiophenemethyl) protect the amide bond from enzymatic hydrolysis .

- In Silico Predictions : Tools like ADMET Predictor™ identify metabolic hotspots for targeted modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.